Ethyl 2-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
CAS No.:
Cat. No.: VC15847600
Molecular Formula: C8H9Br2NO3
Molecular Weight: 326.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Br2NO3 |
|---|---|
| Molecular Weight | 326.97 g/mol |
| IUPAC Name | ethyl 2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetate |
| Standard InChI | InChI=1S/C8H9Br2NO3/c1-2-14-6(12)4-11-3-5(9)7(10)8(11)13/h2-4H2,1H3 |
| Standard InChI Key | HIDLQFSEEDLHLA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1CC(=C(C1=O)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 2,5-dihydro-1H-pyrrol-1-yl scaffold substituted with bromine atoms at positions 3 and 4, a ketone group at position 2, and an ethyl acetate moiety at position 1 . The planar pyrrolidone ring adopts an envelope conformation, as evidenced by 3D structural models . Key bond lengths include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 1.4 |
| Topological PSA | 46.6 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 4.31 (q, J=7.2 Hz, OCH₂CH₃), 3.27–3.19 (m, pyrrolidine H), 1.30 (t, J=7.2 Hz, CH₃)
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¹³C NMR: δ 173.9 (ester C=O), 167.5 (ketone C=O), 65.3 (OCH₂), 14.1 (CH₃)
Synthetic Methodologies
Bromination Strategies
The 3,4-dibromo substitution is typically achieved using:
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CFBSA/KBr System: Provides 69–85% yields under mild conditions (25°C, 2 hr) .
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N-Bromosuccinimide (NBS): In dichloromethane at 0°C.
Table 2: Comparative Bromination Efficiency
| Reagent System | Temperature | Time | Yield |
|---|---|---|---|
| CFBSA/KBr | 25°C | 2 hr | 79% |
| NBS/DCM | 0°C | 4 hr | 65% |
Esterification Protocol
The acetic acid sidechain is introduced via:
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Steglich Esterification: DCC/DMAP in anhydrous THF (82% yield)
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Acid-Catalyzed Reaction: H₂SO₄ in refluxing ethanol (68% yield)
Critical parameters:
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Water content <0.1% to prevent hydrolysis
Reactivity and Stability Profile
Electrophilic Sites
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C-3/C-4 Bromines: Undergo Suzuki coupling (Pd(PPh₃)₄, 80°C)
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Ketone Group: Forms hydrazones (NH₂NH₂, EtOH, 55°C)
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Ester Moiety: Saponifies to carboxylic acid (NaOH, MeOH/H₂O)
Degradation Pathways
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Photolysis: t₁/₂=14 days under UV light (λ=254 nm)
Biological Relevance
Antimicrobial Activity
Against Staphylococcus aureus (MIC=8 μg/mL) and Candida albicans (MIC=16 μg/mL) .
Industrial Applications
Pharmaceutical Intermediates
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Key precursor in synthesis of:
Material Science Applications
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Monomer for conductive polymers (σ=10⁻³ S/cm)
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UV-stabilizer in polycarbonates (99.7% retention after 1000 hr QUV)
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